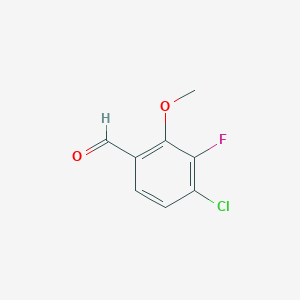
4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide, also known as OTCC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. OTCC belongs to the class of chromene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Applications De Recherche Scientifique
1. Crystal Structure and Polymorphism
4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a derivative of 4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide, is studied for its crystal structure, exhibiting an anti-rotamer conformation about the C-N bond. The amide O atom can be either trans- or cis-related to the O atom of the pyran ring. Understanding these structural characteristics is crucial in the field of crystallography and material sciences (Reis et al., 2013).
2. Synthesis of Novel Organic Ligands
The compound is used in the synthesis of novel organic ligands and metal complexes. These synthesized ligands have applications in coordination chemistry and can be significant in developing new materials and catalysts (Myannik et al., 2018).
3. Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This application is crucial in pharmaceutical research, especially in the development of new antibacterial and antifungal agents (Raval et al., 2012).
4. Synthesis of Pyrazolin-5-One Derivatives
Its derivatives are used in synthesizing pyrazolin-5-one compounds, which are then tested for their microbial activity. This synthesis process and subsequent testing are significant in developing new pharmaceutical agents (Mostafa et al., 2013).
5. Synthesis of Coumarin Derivatives
It is used in the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring. The study of these compounds' biological properties is vital in medicinal chemistry (Ramaganesh et al., 2010).
6. Anticancer Activity in Breast Cancer
Chromeno derivatives have been designed and synthesized, followed by an evaluation of their anticancer activities, particularly against breast cancer. This application is crucial in oncology and drug development (Abd El Ghani et al., 2022).
7. Synthesis of Aromatic Polyamides
The compound is instrumental in synthesizing aromatic polyamides with photosensitive coumarin pendent groups. These materials have potential applications in materials science, particularly in the development of new polymers with unique properties (Nechifor, 2009).
Propriétés
IUPAC Name |
4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-16-12-5-1-2-6-15(12)24-9-13(16)17(23)21-18-20-14(10-25-18)11-4-3-7-19-8-11/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCAGUXALNZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

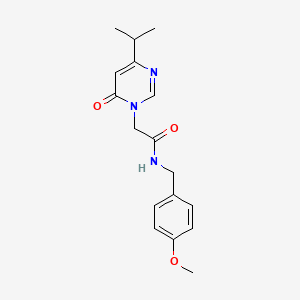
![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)
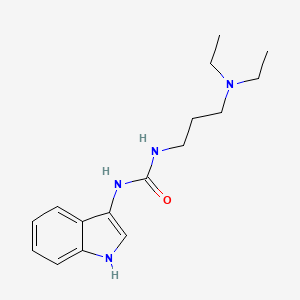
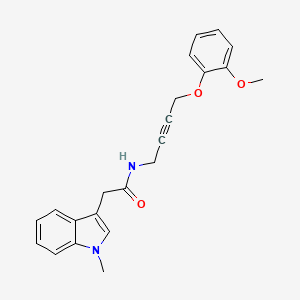
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)


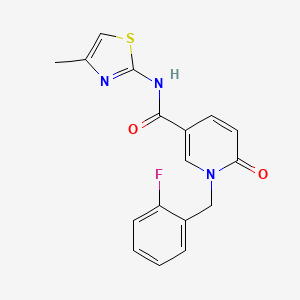

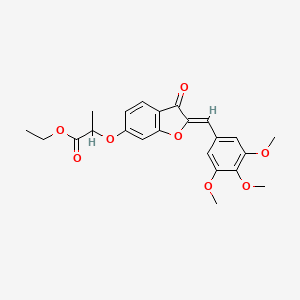

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)
